

Surface modification of PCL scaffolds to improve cell adhesion

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Caprolactone**
Cat. No.: **B156226**

[Get Quote](#)

Application Notes & Protocols

Topic: Surface Modification of **Polycaprolactone** (PCL) Scaffolds to Improve Cell Adhesion

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Inertia of Polycaprolactone

Polycaprolactone (PCL) is a biodegradable polyester that has become a cornerstone material in tissue engineering due to its excellent mechanical properties, biocompatibility, and slow degradation kinetics, making it ideal for supporting long-term tissue regeneration.^[1] Fabricated into porous scaffolds via techniques like 3D printing or electrospinning, PCL provides a structural template that mimics the architecture of the native extracellular matrix (ECM).^{[2][3][4]} ^[5]

However, the utility of pristine PCL is fundamentally limited by its surface chemistry. PCL is inherently hydrophobic and lacks the specific biochemical cues necessary to direct cell behavior.^{[2][6][7][8]} This hydrophobicity impedes the adsorption of essential serum proteins from culture media and hinders the initial attachment of cells, which is a critical prerequisite for subsequent proliferation, differentiation, and tissue formation.^{[2][9]} Consequently, raw PCL scaffolds often exhibit poor cell affinity and suboptimal biological performance.^[7]

This guide provides a detailed overview of field-proven surface modification strategies designed to transform PCL from a passive structural support into a bioactive scaffold that actively promotes cell adhesion. We will explore the causality behind various physical, chemical, and biological modification techniques, present detailed step-by-step protocols, and discuss the methods for validating their success.

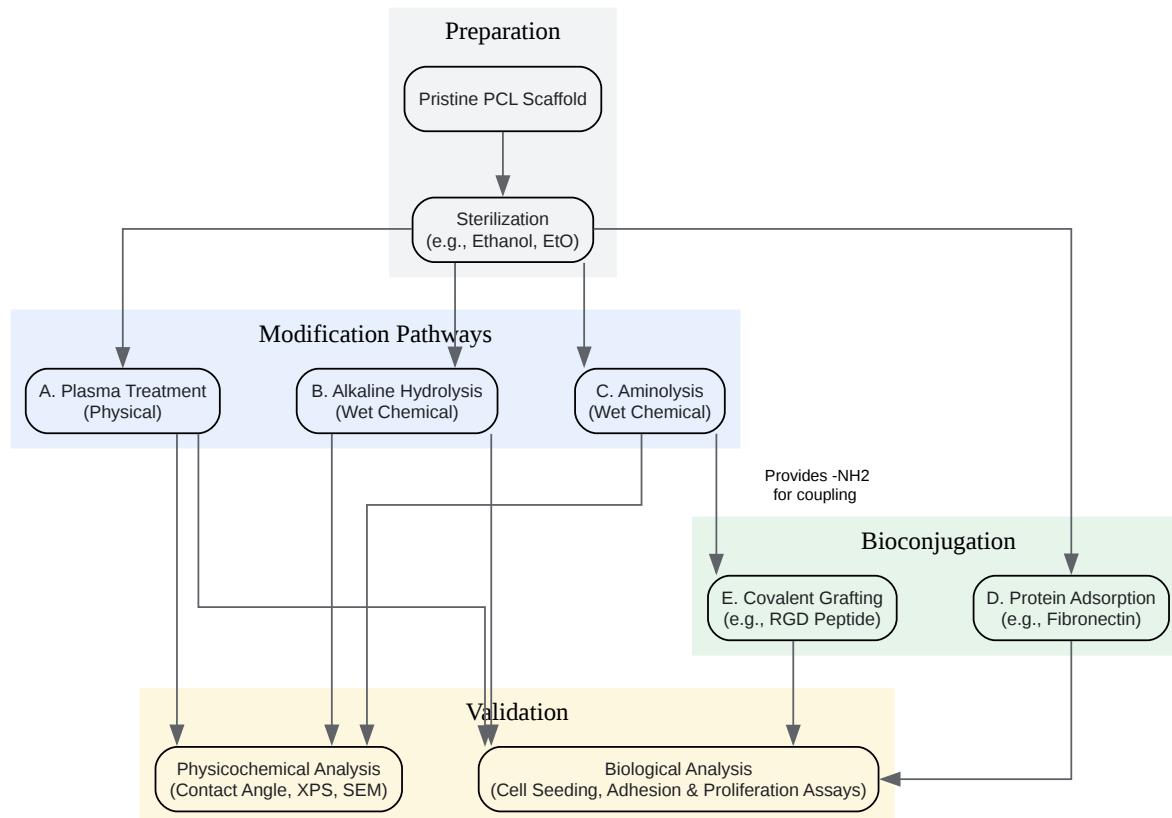
Part 1: Foundational Procedures - Scaffold Preparation and Sterilization

Before any surface modification can occur, the PCL scaffold must be properly prepared and sterilized. The chosen sterilization method must eliminate microbial contaminants without adversely affecting the scaffold's bulk properties, such as its molecular weight, mechanical integrity, or three-dimensional structure.

Causality: High-temperature methods like autoclaving are unsuitable for PCL due to its low melting point (~60°C). Chemical sterilants must be thoroughly removed to prevent cytotoxicity, while radiation can potentially alter polymer chains. Therefore, selecting a compatible, low-temperature sterilization technique is a critical first step.

Recommended Sterilization Protocols:

Method	Protocol	Advantages	Disadvantages
70% Ethanol	<ol style="list-style-type: none">1. Immerse scaffolds in 70% (v/v) ethanol solution for 1 hour.^[5][10] 2. Aseptically wash 3 times with sterile phosphate-buffered saline (PBS) or culture medium to remove all residual ethanol.	Simple, accessible, and effective for in vitro use.	Primarily a disinfection technique; may not achieve the sterility assurance level required for clinical applications. ^[11]
Ethylene Oxide (EtO)	<ol style="list-style-type: none">1. Place scaffolds in a breathable sterilization bag.2. Process in an EtO sterilizer, typically at a low temperature (37-55°C).^{[11][12]}3. Aerate thoroughly (e.g., 12+ hours) to remove residual EtO gas, which is highly toxic.	Highly effective, penetrates complex geometries, and is compatible with thermosensitive polymers like PCL. ^[10] ^[11]	Requires specialized equipment and lengthy aeration times. Residuals are a major safety concern.
Gamma Irradiation	<ol style="list-style-type: none">1. Seal dry scaffolds in appropriate packaging.2. Expose to a Cobalt-60 source at a standard dose of ~25 kGy.	Highly effective, terminal sterilization method. ^{[10][12]}	Can cause chain scission and a decrease in PCL molecular weight, potentially altering mechanical properties and degradation rate. ^{[10][13]}
Gas Plasma	<ol style="list-style-type: none">1. Place scaffolds in the plasma chamber.2. Process with hydrogen peroxide or	Low temperature, effective, and leaves no toxic residues. ^[10]	May not penetrate highly complex or very thick scaffolds as effectively as EtO or gamma. ^[11]


argon plasma at low temperatures.[\[10\]](#)

For most research applications, sterilization with 70% ethanol followed by thorough washing is sufficient. For in vivo studies, ethylene oxide or gamma irradiation are more standard, though their potential effects on the material must be considered.[\[12\]](#)

Part 2: Surface Modification Strategies & Protocols

The goal of surface modification is to alter the scaffold's outermost layer to increase its hydrophilicity and/or introduce bioactive functional groups. Below is a workflow diagram followed by detailed protocols for the principal methods.

[Click to download full resolution via product page](#)

Caption: General workflow for PCL scaffold surface modification and validation.

A. Physical Modification: Oxygen Plasma Treatment

Scientific Rationale: Plasma treatment is a high-energy process that uses an ionized gas (e.g., oxygen, air, ammonia) to modify the surface of a material without affecting its bulk properties.^[6] For PCL, oxygen plasma bombards the surface, breaking C-C/C-H bonds and introducing oxygen-containing polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), and

ester groups.[6][15] This chemical change dramatically increases the surface's energy and hydrophilicity. The process also etches the surface at a nano-scale, increasing its roughness, which can further enhance cell attachment.[1][6]

Protocol: Oxygen Plasma Treatment

- Place dry, sterilized PCL scaffolds into the vacuum chamber of a plasma cleaner/reactor. Ensure scaffolds are placed on a clean, non-reactive holder (e.g., glass slide).
- Evacuate the chamber to a base pressure, typically <100 mTorr.
- Introduce oxygen gas at a controlled flow rate.
- Apply radio frequency (RF) power (e.g., 20-100 W) to ignite the plasma for a specified duration (e.g., 30 seconds to 5 minutes).[16][17]
- After treatment, vent the chamber to atmospheric pressure. The scaffolds are now ready for use.
 - Note: Plasma-induced surface changes can be transient. The hydrophobic nature of the polymer can lead to "hydrophobic recovery" over time as polymer chains on the surface reorient. For best results, use plasma-treated scaffolds for cell seeding within a few hours of treatment.

Expected Outcomes & Characterization:

- Water Contact Angle: A sharp decrease from >90° for untreated PCL to <40° immediately after treatment, indicating increased hydrophilicity.[6]
- X-ray Photoelectron Spectroscopy (XPS): An increase in the Oxygen/Carbon (O/C) atomic ratio on the scaffold surface.[6][18]
- Cell Adhesion: A significant increase (e.g., >60%) in cell attachment compared to untreated controls.[19]

B. Wet Chemical Modification: Hydrolysis & Aminolysis

Wet chemical methods offer a scalable and accessible way to introduce specific functional groups onto the PCL surface.

Caption: Reaction schemes for PCL surface hydrolysis and aminolysis.

1. Alkaline Hydrolysis

Scientific Rationale: Treating PCL with a strong base like sodium hydroxide (NaOH) causes saponification—the hydrolysis of the ester bonds in the PCL backbone.[\[1\]](#)[\[20\]](#) This reaction cleaves the polymer chains at the surface, creating new terminal carboxyl (-COOH) and hydroxyl (-OH) groups.[\[1\]](#)[\[7\]](#) These polar groups increase surface hydrophilicity. The process also etches the surface, increasing its roughness and providing more anchor points for cells.[\[1\]](#)[\[21\]](#)

Protocol: NaOH-Mediated Hydrolysis

- Prepare a 0.5 M to 5 M solution of NaOH in deionized water. Caution: NaOH is corrosive.
- Immerse the PCL scaffolds in the NaOH solution. Incubation times can range from 5 minutes to 12 hours, depending on the NaOH concentration and desired degree of modification.[\[7\]](#)[\[20\]](#)[\[21\]](#) A common starting point is 1 M NaOH for 1-2 hours at room temperature.
- After incubation, carefully remove the scaffolds and wash them extensively with deionized water until the pH of the wash water is neutral. This step is critical to remove all residual NaOH, which is cytotoxic.
- Rinse the scaffolds with sterile PBS before cell seeding.

Expected Outcomes & Characterization:

- Water Contact Angle: Significant decrease in contact angle. A 30-minute treatment with 5 M NaOH can reduce the contact angle from ~83° to ~39°.[\[21\]](#)
- Scanning Electron Microscopy (SEM): Visible increase in surface roughness and erosion of the polymer struts.[\[7\]](#)[\[21\]](#)

- Cell Adhesion: Studies show a significant increase in endothelial cell adhesion and survival on NaOH-treated PCL.[7]

2. Aminolysis

Scientific Rationale: Aminolysis involves reacting the ester groups of PCL with a diamine solution, such as 1,6-hexanediamine.[22] This reaction also cleaves the ester bond but results in the covalent attachment of molecules that present a free primary amine group (-NH₂) on the scaffold surface.[1][22] While this moderately increases hydrophilicity, the primary advantage of aminolysis is that the newly introduced amine groups serve as highly reactive chemical handles for the subsequent covalent grafting of bioactive molecules like peptides or proteins.[22][23]

Protocol: Aminolysis with 1,6-Hexanediamine

- Prepare a solution of 1,6-hexanediamine in isopropanol (e.g., 0.43 mol L⁻¹).[23]
- Immerse the PCL scaffolds in the solution for a duration ranging from 30 minutes to 2 hours at 37°C.[23]
- Remove the scaffolds and wash thoroughly with Milli-Q water or deionized water to remove any unreacted diamine.[23]
- Dry the scaffolds (e.g., in a vacuum oven) before further use.

Expected Outcomes & Characterization:

- Water Contact Angle: A moderate decrease in contact angle (e.g., from ~98° to ~63°).[24]
- Functional Group Analysis: The presence of amine groups can be confirmed using assays like the ninhydrin test or quantified via XPS, which will show a new nitrogen (N1s) peak.[22]

C. Biomolecule Immobilization: Mimicking the ECM

Scientific Rationale: Cells in the body do not interact with inert surfaces; they adhere to the ECM, a complex network of proteins like collagen and fibronectin.[2] The surface of these proteins contains specific amino acid sequences, such as Arginine-Glycine-Aspartic acid (RGD), that are recognized by integrin receptors on the cell surface.[25] By coating or grafting

ECM components or their active peptide sequences onto PCL, we can provide these specific binding sites, promoting stronger, more biologically relevant cell adhesion.[1][23]

1. Physical Adsorption of ECM Proteins

Protocol: Fibronectin Coating

- Prepare a sterile solution of fibronectin (e.g., 10-50 μ g/mL) in sterile PBS.[26]
- Immerse the sterilized PCL scaffolds in the fibronectin solution. Ensure the entire scaffold is covered.
- Incubate for 1-2 hours at 37°C or overnight at 4°C to allow the protein to adsorb onto the surface.
- Gently aspirate the solution and rinse carefully with sterile PBS to remove any loosely bound protein.
- The scaffolds are ready for immediate cell seeding.

Pros & Cons: This method is simple and effective. However, because the proteins are non-covalently bound, they can desorb over time in culture, leading to a loss of bioactivity.[23]

2. Covalent Grafting of Bioactive Peptides

Protocol: Grafting RGD Peptide (Conceptual) This protocol assumes the PCL scaffold has first been modified by aminolysis to present -NH₂ groups.

- Select a commercially available RGD-containing peptide that has a reactive group suitable for coupling to amines (e.g., an NHS-ester or carboxyl group for EDC/NHS chemistry).
- Dissolve the peptide in a suitable sterile buffer (e.g., MES buffer for EDC/NHS chemistry).
- Immerse the aminolyzed PCL scaffolds in the peptide solution containing the appropriate coupling agents (e.g., EDC and NHS).
- React for several hours at room temperature or overnight at 4°C.

- Wash extensively with buffer and sterile water to remove unreacted peptide and coupling agents.

Pros & Cons: Covalent attachment provides a stable, long-lasting presentation of the bioactive motif, leading to more robust and specific cell responses.[23] The process is more complex and expensive than simple physical adsorption.

Part 3: Biological Validation Protocols

Successful surface modification must be confirmed by assessing the cellular response.

Protocol: Static Cell Seeding

- Place the modified and unmodified (control) sterile scaffolds into the wells of a multi-well culture plate.
- Pre-wet the scaffolds by soaking them in a complete culture medium for at least 30 minutes in an incubator (37°C, 5% CO₂).[27] This helps remove any trapped air bubbles.
- Prepare a single-cell suspension of the desired cell type (e.g., mesenchymal stem cells, fibroblasts) at a specific concentration (e.g., 1 x 10⁶ cells/mL).
- Carefully aspirate the pre-wetting medium from the scaffolds.
- Slowly and gently pipette a small volume of the cell suspension (e.g., 50-100 µL) directly onto the top surface of each scaffold.[28][29]
- Allow the cells to attach for 2-4 hours in the incubator before slowly adding more culture medium to the wells to submerge the scaffolds.[29]

Protocol: Cell Adhesion and Viability Assay (Live/Dead Staining)

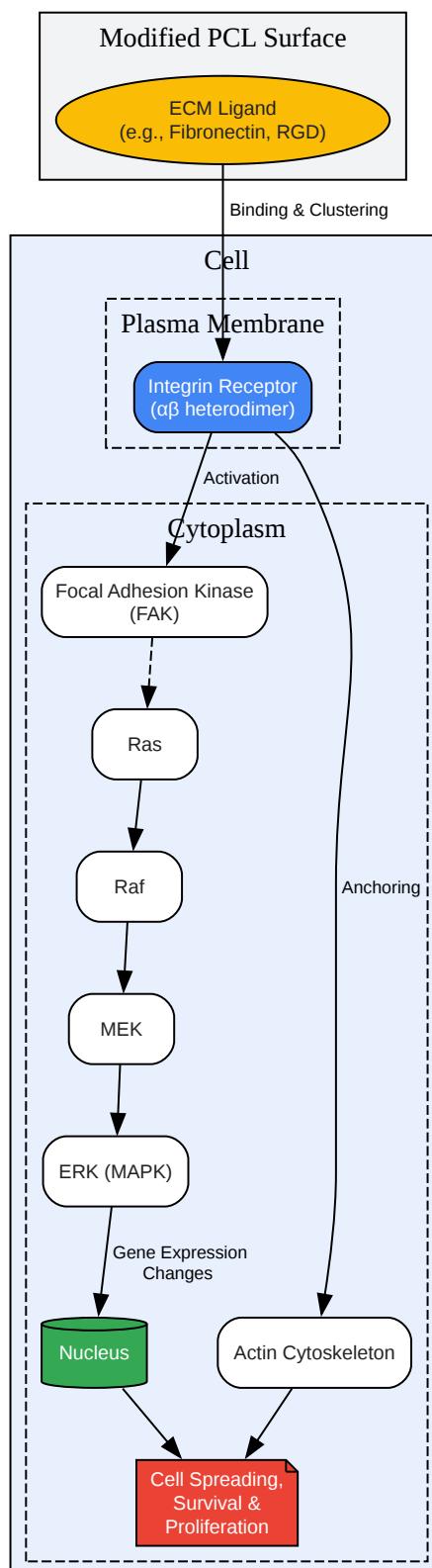
- After a predetermined time (e.g., 24 hours), gently wash the cell-seeded scaffolds with sterile PBS to remove non-adherent cells.
- Prepare a working solution of Live/Dead stain (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) in PBS or serum-free medium according to the manufacturer's

instructions.

- Incubate the scaffolds in the staining solution for 15-30 minutes at 37°C, protected from light.
- Image the scaffolds immediately using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
- Quantify cell adhesion by counting the number of green cells per unit area from multiple representative images.

Protocol: Cell Morphology Assessment (SEM)

- After the desired culture period, fix the cell-seeded scaffolds in a 2.5% glutaraldehyde solution for at least 30 minutes.[\[5\]](#)
- Wash the scaffolds with PBS.
- Dehydrate the samples through a graded series of ethanol solutions (e.g., 50%, 70%, 90%, 100%), incubating for 10-15 minutes at each step.[\[5\]](#)
- Chemically dry the samples using a reagent like hexamethyldisilazane (HMDS) or perform critical point drying.
- Mount the dried scaffolds onto SEM stubs using carbon tape and sputter-coat with a thin layer of gold or palladium.
- Image with a scanning electron microscope. Well-adhered cells should appear flattened and well-spread across the scaffold fibers, whereas poorly adhered cells will be rounded.


Part 4: Mechanistic Insight - The Integrin Signaling Pathway

The ultimate reason these surface modifications work lies in their ability to facilitate integrin-mediated cell adhesion.

Causality: Integrins are transmembrane receptors that link the extracellular matrix to the cell's internal cytoskeleton.[\[25\]](#)[\[30\]](#)[\[31\]](#) When a cell approaches a scaffold, its integrins search for recognizable ligands.

- On hydrophilic surfaces (from plasma or hydrolysis), serum proteins from the culture medium (like fibronectin and vitronectin) adsorb onto the scaffold in a more open and biologically active conformation. This exposes the RGD peptide sequences within these proteins, making them accessible for integrin binding.[9][30]
- On bio-functionalized surfaces (coated or grafted), the scaffold directly presents these ligands to the integrins.[30]

Upon ligand binding, integrins cluster together and recruit a host of intracellular proteins to form focal adhesion complexes.[25] This triggers a cascade of downstream signaling events, including the activation of Focal Adhesion Kinase (FAK) and the MAPK pathway, which regulate cell survival, spreading, migration, and proliferation.[25][32]

[Click to download full resolution via product page](#)

Caption: Simplified Integrin-mediated signaling pathway upon cell adhesion to a modified scaffold.

Summary of Modification Techniques

Modification Method	Primary Mechanism	Change in Hydrophilicity	Key Functional Groups	Stability	Complexity
Plasma Treatment	Introduces polar groups, nano-etches surface	High	-OH, -COOH	Low (transient)	Medium
Alkaline Hydrolysis	Cleaves ester bonds, etches surface	High	-OH, -COOH	High	Low
Aminolysis	Introduces amine groups	Medium	-NH ₂	High	Low-Medium
Protein Adsorption	Non-covalent coating with ECM proteins	High	Protein-specific	Low-Medium	Low
Covalent Grafting	Covalent attachment of bioactive molecules	High	Peptide/Protein-specific	High	High

By selecting the appropriate modification strategy, researchers can effectively tailor the surface of PCL scaffolds, transforming them into powerful tools for guiding cell fate and accelerating the development of functional engineered tissues.

References

- **Polycaprolactone** in Bone Tissue Engineering: A Comprehensive Review of Innovations in Scaffold Fabrication and Surface Modification
- Functionalization of **Polycaprolactone** 3D Scaffolds with Hyaluronic Acid Glycine-Peptide Conjugates and Endothelial Cell Adhesion.

- A Surface-Modified Poly(ϵ -caprolactone)
- Improvement of Endothelial Cell-Polycaprolactone Interaction through Surface Modification via Aminolysis, Hydrolysis, and a Combined Approach. (2021). PMC - NIH. [\[Link\]](#)
- Impact of Various Sterilization and Disinfection Techniques on Electrospun Poly- ϵ -caprolactone. (2020). PMC - NIH. [\[Link\]](#)
- Surface Modification of Polycaprolactone Scaffold With Improved Biocompatibility and Controlled Growth Factor Release for Enhanced Stem Cell Differentiation. (2022). PMC - PubMed Central. [\[Link\]](#)
- Surface modification of electrospun PCL scaffolds by plasma treatment and addition of adhesive protein to promote fibroblast cell adhesion.
- Electrospun Poly(ϵ -caprolactone) Fiber Scaffolds Functionalized by the Covalent Grafting of a Bioactive Polymer: Surface Characterization and Influence on in Vitro Biological Response. (2014). NIH. [\[Link\]](#)
- Impact of Various Sterilization and Disinfection Techniques on Electrospun Poly- ϵ -caprolactone. (2020).
- Evaluation of Sterilisation Techniques for Regenerative Medicine Scaffolds Fabricated with Polyurethane Nonbiod. (2018). University of Warwick. [\[Link\]](#)
- Integrin Binding Specificity to Control Cell-M
- Developing Bioactive Cell Culture Materials with Plasma Tre
- Sterilization techniques for biodegradable scaffolds in tissue engineering applications. (2016).
- Developing biomaterials to mediate the spatial distribution of integrins. (2021). PMC. [\[Link\]](#)
- The Effects of Plasma Treated Electrospun Nanofibrous Poly (ϵ -caprolactone)
- Hybrid 3D Printed and Electrospun Multi-Scale Hierarchical Polycaprolactone Scaffolds to Induce Bone Differenti
- Decorating 3D Printed Scaffolds with Electrospun Nanofiber Segments for Tissue Engineering. (2018). PMC - NIH. [\[Link\]](#)
- Review of Integrin-targeting Biomaterials in Tissue Engineering. (2016). PMC - PubMed Central. [\[Link\]](#)
- 3D printed-electrospun PCL/hydroxyapatite/MWCNTs scaffolds for the repair of subchondral bone. (2021). PMC - NIH. [\[Link\]](#)
- Cell Adhesion on Polycaprolactone Modified by Plasma Tre
- Fabrication of 3D Polycaprolactone Macrostructures by 3D Electrospinning. (2024).
- Characterizations of scaffolds. (A) Static water-contacting angles. (B)... (2021).
- Fabrication of hierarchical polycaprolactone/gel scaffolds via combined 3D bioprinting and electrospinning for tissue engineering. (2016).
- Concentrations of NH₂ groups on the surface of (a) PCL, (b) PLCL, (c) PLLA fibers subjected to aminolysis at 30 °C.

- Surface modification of **polycaprolactone** nanofibers through hydrolysis and aminolysis: a comparative study on structural characteristics, mechanical properties, and cellular performance. (2023). PubMed. [\[Link\]](#)
- SEM images of gamma sterilized and unsterilized PCL scaffolds.
- Surface modification of **polycaprolactone** membrane via aminolysis and biomacromolecule immobilization for promoting cytocompatibility of human endothelial cells. (2007). PubMed. [\[Link\]](#)
- Collagen surface modified poly(ϵ -**caprolactone**) scaffolds with improved hydrophilicity and cell adhesion properties.
- XPS spectra of PCL scaffolds before and after plasma treatment: survey...
- A Rapid Seeding Technique for the Assembly of Large Cell/Scaffold Composite Constructs. (2007). Mary Ann Liebert, Inc., publishers. [\[Link\]](#)
- Integrin-mediated adhesion may regulate signal transduction either...
- Method of cell seeding onto the scaffolds.
- Facile Strategy on Hydrophilic Modification of Poly(ϵ -**caprolactone**) Scaffolds for Assisting Tissue-Engineered Meniscus Constructs In Vitro. (2020). NIH. [\[Link\]](#)
- Cell Seeding on 3D Scaffolds for Tissue Engineering and Disease Modeling Applic
- Integrin-mediated Interactions between Cells and Biomimetic Materials. (2006). University of Regensburg. [\[Link\]](#)
- Investigation of Cell Adhesion and Cell Viability of the Endothelial and Fibroblast Cells on Electrospun PCL, PLGA and Coaxial Scaffolds for Production of Tissue Engineered Blood Vessel. (2022). MDPI. [\[Link\]](#)
- Fibronectin-coating enhances attachment and proliferation of mesenchymal stem cells on a polyurethane meniscal scaffold. (2021). PubMed. [\[Link\]](#)
- Evaluation of osteoconductive effect of **polycaprolactone** (PCL) scaffold treated with fibronectin on adipose-derived mesenchymal stem cells (AD-MSCs). (2021). PMC - NIH. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]

- 2. Surface Modification of Polycaprolactone Scaffold With Improved Biocompatibility and Controlled Growth Factor Release for Enhanced Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid 3D Printed and Electrospun Multi-Scale Hierarchical Polycaprolactone Scaffolds to Induce Bone Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3D printed-electrospun PCL/hydroxyapatite/MWCNTs scaffolds for the repair of subchondral bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Surface-Modified Poly(ϵ -caprolactone) Scaffold Comprising Variable Nanosized Surface-Roughness Using a Plasma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of Endothelial Cell-Polycaprolactone Interaction through Surface Modification via Aminolysis, Hydrolysis, and a Combined Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrospun Poly(ϵ -caprolactone) Fiber Scaffolds Functionalized by the Covalent Grafting of a Bioactive Polymer: Surface Characterization and Influence on in Vitro Biological Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. Impact of Various Sterilization and Disinfection Techniques on Electrospun Poly- ϵ -caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. azom.com [azom.com]
- 15. The Effects of Plasma Treated Electrospun Nanofibrous Poly (ϵ -caprolactone) Scaffolds with Different Orientations on Mouse Embryonic Stem Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decorating 3D Printed Scaffolds with Electrospun Nanofiber Segments for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Surface modification of polycaprolactone nanofibers through hydrolysis and aminolysis: a comparative study on structural characteristics, mechanical properties, and cellular

performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Facile Strategy on Hydrophilic Modification of Poly(ϵ -caprolactone) Scaffolds for Assisting Tissue-Engineered Meniscus Constructs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Surface modification of polycaprolactone membrane via aminolysis and biomacromolecule immobilization for promoting cytocompatibility of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Review of Integrin-targeting Biomaterials in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of osteoconductive effect of polycaprolactone (PCL) scaffold treated with fibronectin on adipose-derived mesenchymal stem cells (AD-MSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
- 30. garcialab.gatech.edu [garcialab.gatech.edu]
- 31. Developing biomaterials to mediate the spatial distribution of integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Surface modification of PCL scaffolds to improve cell adhesion]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156226#surface-modification-of-pcl-scaffolds-to-improve-cell-adhesion>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com